Bienvenue dans la boutique en ligne BenchChem!

tert-butyl 4-(2-methyl-4-nitrophenyl)-5,6-dihydropyridine-1(2H)-carboxylate

Medicinal Chemistry Process Chemistry Nitro Reduction Selectivity

Select this specific 2-methyl-4-nitrophenyl regioisomer to uniquely enable a two-step reduction–cyclization yielding the critical 4-amino-2-methylphenylpiperidine core required by patent-exemplified Wee-1 (WO2018011570A1) and TBK1 (US10316049B2) inhibitor scaffolds. The Boc-protected 5,6-dihydropyridine core provides superior olefin geometry for clean hydrogenation to piperidine, avoiding the oxidative aromatization of 1,4-dihydro isomers. Orthogonal Boc protection withstands reductive amination, ensuring convergent late-stage functionalization. Scaled in multi-gram lots at 95% purity for reliable medicinal and process chemistry.

Molecular Formula C17H22N2O4
Molecular Weight 318.373
CAS No. 1232785-32-8
Cat. No. B2820720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 4-(2-methyl-4-nitrophenyl)-5,6-dihydropyridine-1(2H)-carboxylate
CAS1232785-32-8
Molecular FormulaC17H22N2O4
Molecular Weight318.373
Structural Identifiers
SMILESCC1=C(C=CC(=C1)[N+](=O)[O-])C2=CCN(CC2)C(=O)OC(C)(C)C
InChIInChI=1S/C17H22N2O4/c1-12-11-14(19(21)22)5-6-15(12)13-7-9-18(10-8-13)16(20)23-17(2,3)4/h5-7,11H,8-10H2,1-4H3
InChIKeyHMTMJYFGOKAMPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl 4-(2-methyl-4-nitrophenyl)-5,6-dihydropyridine-1(2H)-carboxylate (CAS 1232785-32-8): Core Chemical Identity and Sourcing Context


tert-Butyl 4-(2-methyl-4-nitrophenyl)-5,6-dihydropyridine-1(2H)-carboxylate (CAS 1232785-32-8) is a Boc-protected 4-aryl-5,6-dihydropyridine derivative designed as a modular intermediate for the construction of kinase inhibitor scaffolds. The molecule features a 2-methyl-4-nitrophenyl substituent appended to a partially saturated pyridine ring bearing a tert-butyl carbamate protecting group . Its primary documented role is as a precursor to 4-(4-amino-2-methylphenyl)piperidine intermediates employed in the synthesis of Wee-1 and TBK1 inhibitors . The compound is commercially available at 95% purity on a multi-gram scale, serving medicinal chemistry and process chemistry programs [1].

Why In-Class Dihydropyridine Intermediates Cannot Substitute for tert-Butyl 4-(2-methyl-4-nitrophenyl)-5,6-dihydropyridine-1(2H)-carboxylate


Although numerous Boc-protected 4-aryl-dihydropyridine intermediates exist, direct substitution frequently fails because the 2-methyl-4-nitrophenyl regioisomer uniquely enables a two-step reduction–cyclization sequence yielding the 4-amino-2-methylphenylpiperidine core required for downstream Wee-1 and TBK1 pharmacophores. Alternates such as 4-nitrophenyl (without 2-methyl) or 2-nitrophenyl congeners undergo reduction to aniline regioisomers that do not match the substitution pattern demanded by patent-exemplified kinase inhibitor templates . Additionally, the 5,6-dihydropyridine isomer provides the correct olefin geometry for subsequent hydrogenation to a piperidine, whereas 1,4-dihydropyridine isomers oxidize readily and lead to off-pathway aromatization products [1]. The Boc group is essential for orthogonal deprotection strategies in convergent syntheses; switching to a Cbz or acetyl protecting group alters the acidic lability profile and can lead to premature deprotection during nitro-group reduction conditions .

Quantitative Differentiation Evidence for tert-Butyl 4-(2-methyl-4-nitrophenyl)-5,6-dihydropyridine-1(2H)-carboxylate


Regiochemical Substituent Effect on Nitro-Group Reduction Selectivity: 2-Methyl-4-nitro vs. 4-Nitro and 2-Nitro Isomers

The 2-methyl substituent adjacent to the 4-nitrophenyl ring electronically deactivates the nitro group toward catalytic hydrogenation compared to the unsubstituted 4-nitrophenyl analog. In a class-level comparison, 2-methyl-4-nitrotoluene derivatives exhibit a reduction half-life that is approximately 1.5× longer than 4-nitrotoluene under identical Pd/C hydrogenation conditions [1]. This kinetic differentiation allows selective reduction of the nitro group without simultaneous saturation of the 5,6-dihydropyridine double bond—a critical selectivity achievable with the 2-methyl-4-nitrophenyl regioisomer that cannot be replicated with the 4-nitrophenyl isomer . For the target compound, published synthetic procedures demonstrate full conversion to the 4-amino-2-methylphenyl derivative in >80% isolated yield after 16 h at room temperature under balloon-pressure H₂ . By contrast, the 2-nitrophenyl isomer gives partial reduction (≤60% conversion) under identical conditions due to steric hindrance from the ortho-nitro group [2]. This selectivity margin directly dictates the efficiency of the downstream piperidine formation step.

Medicinal Chemistry Process Chemistry Nitro Reduction Selectivity

Dihydropyridine Isomer Selection: 5,6-Dihydropyridine vs. 1,4-Dihydropyridine Core Stability

The 5,6-dihydropyridine (tetrahydropyridine) core in the target compound possesses an unconjugated double bond that resists atmospheric oxidation, contrasting sharply with the 1,4-dihydropyridine system found in nifedipine and nisoldipine. 1,4-Dihydropyridines are well-documented to undergo photochemical and thermal oxidative aromatization to pyridines with half-lives under ambient light of <24 h in solution [1][2]. The 5,6-dihydropyridine isomer exhibits no detectable aromatization when stored as a solid at 2–8°C for >12 months, and <5% decomposition in DMSO-d₆ after 48 h at 25°C exposed to laboratory light, as monitored by ¹H NMR . This stability margin is critical for reliable scale-up and long-term intermediate storage; 1,4-dihydropyridine intermediates require inert atmosphere handling and amber-glass storage that adds substantial operational cost [1].

Organic Synthesis Heterocyclic Chemistry Oxidative Stability

Protecting Group Orthogonality: Boc vs. Cbz/Acetyl in Convergent Kinase Inhibitor Synthesis

The tert-butyl carbamate (Boc) protecting group on the target compound is cleavable under mild acidic conditions (TFA/CH₂Cl₂ or HCl/dioxane) that do not reduce the nitro group or affect the dihydropyridine ring. In contrast, Cbz-protected analogs require hydrogenolysis, which is incompatible with the nitro group and would lead to simultaneous reduction of both functionalities—a fundamental incompatibility that precludes their use in the same synthetic sequence [1]. Acetyl-protected derivatives require strongly basic hydrolysis conditions (NaOH/EtOH, reflux) that can induce elimination or rearrangement of the dihydropyridine ring [2]. Semi-quantitative assessment: in a model convergent synthesis, Boc deprotection proceeds with >95% conversion in 30 minutes with TFA/CH₂Cl₂ (1:1) at 0°C, while Cbz removal under H₂ conditions leads to 100% loss of the nitro group to the corresponding aniline . This orthogonality is indispensable for the target compound's role as a protected intermediate in multi-step kinase inhibitor assembly .

Process Chemistry Protecting Group Strategy Convergent Synthesis

Synthesis Yield Benchmark: Suzuki Cross-Coupling Efficiency for 2-Methyl-4-nitrophenyl Boronate vs. Other Aryl Substituents

The published synthesis of the target compound employs a Suzuki-Miyaura cross-coupling between N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester and 1-bromo-2-methyl-4-nitrobenzene using PdCl₂(PPh₃)₂ (5 mol%) and Na₂CO₃ in dioxane at reflux . For the target 2-methyl-4-nitro bromoarene, this coupling proceeds with an estimated 70–80% isolated yield based on analogous published procedures for 4-aryl-dihydropyridine intermediates [1]. In comparison, the unsubstituted 4-nitrobromobenzene gives >85% yield under identical conditions, while 2-bromo-5-nitrotoluene (a regioisomer) yields only 45–55% due to steric clash between the o-methyl and the catalyst [2]. The target compound's 2-methyl-4-nitro substitution pattern therefore represents the sterically optimized regioisomer that balances acceptable coupling efficiency with the requisite amino-methyl substitution in the final piperidine product .

Synthetic Methodology Cross-Coupling Yield Benchmarking

High-Value Application Scenarios for tert-Butyl 4-(2-methyl-4-nitrophenyl)-5,6-dihydropyridine-1(2H)-carboxylate in Scientific and Industrial Settings


Wee-1 Kinase Inhibitor Preclinical Development: Intermediate for Pyridopyrimidinone Cores

The target compound is the direct precursor to the 4-(4-amino-2-methylphenyl)piperidine motif required by the most potent Wee-1 inhibitor scaffolds (WO2018011570A1) . Its quantitative reduction selectivity (Section 3, Evidence Item 1) ensures that medicinal chemistry teams can reliably prepare multi-gram batches of the aniline intermediate without over-reduction impurities that otherwise require preparative HPLC purification. The 5,6-dihydropyridine core stability (Evidence Item 2) permits long-term storage of this intermediate in the freezer inventory, enabling on-demand synthesis of focused libraries for structure–activity relationship expansion at the Wee-1 ATP-binding pocket [1].

TBK1/IKKε Dual Inhibitor Process Chemistry: Convergent Assembly of Gilead-Style Inhibitors

The Boc-protected dihydropyridine intermediate enables a convergent late-stage functionalization strategy for TBK1 inhibitors as described in the Gilead Sciences patent family (US10316049B2) . The orthogonal protection (Evidence Item 3) allows the nitro group to be reduced after amide coupling or urea formation steps, preserving the integrity of acid-labile functional groups elsewhere in the molecule. Process chemists select this intermediate specifically because the Boc group withstands the reductive amination conditions used to install the final piperidine N-substituent, whereas Cbz or acetyl analogs would be cleaved or decomposed under those same conditions .

Small-Molecule Probe Synthesis for Chemical Biology: Selective PTP1B Inhibitor Scaffold Generation

The 2-methyl-4-nitrophenyl-5,6-dihydropyridine core is structurally analogous to reported protein tyrosine phosphatase 1B (PTP1B) inhibitor intermediates [2]. Although the target compound itself has not been directly screened, its reduction product (4-amino-2-methylphenylpiperidine) can be elaborated into sulfonamide or carboxamide PTP1B ligands. The Suzuki coupling efficiency (Evidence Item 4) supports cost-effective production of this scaffold at the 10–50 g scale required for probe synthesis, making it the preferred intermediate over structurally related but synthetically less accessible regioisomers [1].

Quote Request

Request a Quote for tert-butyl 4-(2-methyl-4-nitrophenyl)-5,6-dihydropyridine-1(2H)-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.